![molecular formula C16H16ClN3O2S3 B3415162 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955686-19-8](/img/structure/B3415162.png)
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Overview
Description
“7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a piperazine ring, and a benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms. Benzo[d]thiazole is a fused ring system containing a benzene ring attached to a thiazole ring .
Scientific Research Applications
Anti-Inflammatory Activity
Thiophene derivatives, including the compound , have demonstrated anti-inflammatory effects . These molecules can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.
Analgesic Properties
The same thiophene-based compound may possess analgesic properties . Researchers have investigated its potential as a pain-relieving agent, which could be valuable for managing acute or chronic pain.
Antitumor Potential
Thiophene-containing molecules have been explored for their antitumor activity . While more research is needed, this compound’s structural features make it an interesting candidate for cancer therapy.
Corrosion Inhibition
Beyond medicine, thiophene derivatives find applications in material science. They act as inhibitors of metal corrosion . Industries use these compounds to protect metal surfaces from degradation caused by environmental factors.
Light-Emitting Diodes (LEDs)
In material science, thiophene-based compounds contribute to the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in optoelectronic devices.
properties
IUPAC Name |
7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJBXJVYUMMQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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